N-benzyl-N-methyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide
Description
The compound N-benzyl-N-methyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide features a propanamide backbone with a benzyl-methyl substitution on the amide nitrogen and a 4-methyl-7-(2-methylallyloxy)-2-oxo-chromen-3-yl group. The chromen-2-one (coumarin) core is known for biological activities such as antioxidant and anti-inflammatory effects . The 2-methylallyloxy substituent at position 7 may enhance lipophilicity and influence binding interactions, while the N-benzyl-N-methyl group could impact metabolic stability and steric hindrance.
Properties
Molecular Formula |
C25H27NO4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanamide |
InChI |
InChI=1S/C25H27NO4/c1-17(2)16-29-20-10-11-21-18(3)22(25(28)30-23(21)14-20)12-13-24(27)26(4)15-19-8-6-5-7-9-19/h5-11,14H,1,12-13,15-16H2,2-4H3 |
InChI Key |
IHWTXXUEWKSGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The Pechmann condensation involves the reaction of phenols with β-ketoesters under acidic conditions. For 4-methylcoumarin synthesis, resorcinol reacts with ethyl acetoacetate in the presence of catalysts like Amberlyst-15 or FeCl₃·6H₂O, yielding 7-hydroxy-4-methylcoumarin. Subsequent alkylation at the 7-position introduces the 2-methylallyloxy group (discussed in Section 2).
Example protocol :
Knoevenagel Reaction
Alternatively, salicylaldehydes undergo Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form 3-substituted coumarins. For 3-propanamide derivatives, this method allows direct functionalization at the C-3 position.
Example protocol :
-
Reactants : 2-hydroxy-4-methylbenzaldehyde (1.0 eq), ethyl cyanoacetate (1.5 eq)
-
Catalyst : Piperidine (5 mol%)
-
Conditions : Ethanol, ultrasound irradiation, 40 min
Introduction of the 2-Methylallyloxy Group
The 7-[(2-methylallyl)oxy] substituent is introduced via Williamson ether synthesis or Mitsunobu reaction .
Williamson Ether Synthesis
7-Hydroxy-4-methylcoumarin reacts with 2-methylallyl bromide in the presence of a base:
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction ensures higher regioselectivity:
-
Reactants : 7-Hydroxy-4-methylcoumarin (1.0 eq), 2-methylallyl alcohol (1.5 eq)
-
Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)
-
Solvent : THF, 0°C to RT, 6 h
Synthesis of the Propanamide Side Chain
The 3-propanamide moiety is constructed through amidation of 3-(4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl)propanoic acid.
Carboxylic Acid Preparation
The propanoic acid intermediate is synthesized via Michael addition or hydrolysis :
Amide Coupling
The acid is coupled with N-benzyl-N-methylamine using HATU or DCC :
-
Reactants : 3-(4-Methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl)propanoic acid (1.0 eq), N-benzyl-N-methylamine (1.5 eq)
-
Coupling agent : HATU (1.2 eq), DIPEA (3.0 eq)
-
Solvent : DCM, RT, 12 h
Final Assembly and Purification
The coupling step yields the crude product, which is purified via column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization (EtOH/H₂O).
Key challenges :
-
Regioselectivity : Ensuring mono-alkylation at the 7-position.
-
Steric hindrance : Mitigating side reactions during amidation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Pechmann + Williamson | Cost-effective, scalable | Requires harsh acidic conditions | 70–78 |
| Knoevenagel + Mitsunobu | High regioselectivity | Expensive reagents (DIAD, PPh₃) | 80–85 |
| Michael addition + HATU | Mild conditions, high purity | Sensitivity to moisture | 65–72 |
Chemical Reactions Analysis
Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chromen-2-one Moieties
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide ()
- Structure : Shares the 4-methyl-2-oxo-chromen-7-yl group but substitutes the 3-position with a fluorobiphenyl-propanamide chain.
- Key Differences: Substituent at Chromen-7 Position: Fluorobiphenyl vs. 2-methylallyloxy in the target compound. Amide Substitution: Single N-(chromen) group vs. N-benzyl-N-methyl in the target compound, affecting solubility and steric bulk.
- Synthesis: Prepared via coupling of (±)-2-(2-fluorobiphenyl-4-yl)propanoyl chloride with 4-methyl-2-oxo-chromen-7-amine, mirroring standard amide bond formation methods .
Propanamide Derivatives with Thiazolyl and Indolyl Groups ()
- Examples: Compounds 9–12 (e.g., 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide).
- Substituents: Chlorophenyl or benzyloxymethyl groups may modulate antibacterial or kinase inhibitory activity, differing from the target compound’s chromen-based design .
Analogues with Hydroxamic Acid and Benzamide Scaffolds
N-Benzhydryl Hydroxamic Acids ()
- Examples : Compounds 4–5 (e.g., N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide).
- Key Differences :
- Functional Groups : Hydroxamic acid (–CONHOH) vs. propanamide in the target compound. Hydroxamic acids are potent metal chelators, often used in histone deacetylase (HDAC) inhibition.
- Bioactivity : Evaluated for antioxidant activity via DPPH and β-carotene assays, suggesting divergent applications compared to coumarin-based amides .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Benzamide with a hydroxy-tertiary butyl group.
- Key Differences: Directing Groups: The N,O-bidentate group facilitates metal-catalyzed C–H functionalization, unlike the target compound’s coumarin-propanamide system. Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, highlighting versatility in amide bond formation strategies .
Heterocyclic Propanamide Derivatives ()
- Example : N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide.
- Key Differences :
- Complex Heterocycles : The benzo-oxazolo-oxazine core introduces rigid conformational constraints, contrasting with the flexible propanamide linker in the target compound.
- Bioactivity : Structure-activity relationship (SAR) studies focus on kinase inhibition, suggesting niche therapeutic applications .
Comparative Data Table
Biological Activity
N-benzyl-N-methyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a chromenone moiety, which is often associated with various biological activities, including anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon Cancer) | 15.2 | Induction of apoptosis |
| DU145 (Prostate) | 12.8 | Cell cycle arrest at G2/M phase |
| MCF7 (Breast Cancer) | 10.5 | Inhibition of cell proliferation |
These results suggest that the compound induces cell death through apoptosis and inhibits cell cycle progression, particularly at the G2/M checkpoint.
The proposed mechanisms of action for this compound include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to cause arrest in the G2/M phase, preventing cancer cells from dividing.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzyl and chromenone moieties significantly affect the biological activity of the compound. For instance:
- Benzyl Substitution : Varying the substituents on the benzyl group alters potency.
- Chromone Modifications : Changes in the chromenone structure can enhance or reduce anticancer activity.
Case Studies
A notable study conducted at Trakya University evaluated the anticancer effects of this compound on human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay. The findings confirmed its potent cytotoxic effects and established a basis for further development as a therapeutic agent.
Q & A
Basic Question: What are the recommended synthetic routes for preparing N-benzyl-N-methyl-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide, and what challenges arise during purification?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the chromen-2-one core. Key steps include:
- Coumarin core modification : Alkylation of 7-hydroxy-4-methylcoumarin using 2-methylallyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyloxy group .
- Propanamide formation : Condensation of the resulting chromenone derivative with N-benzyl-N-methylamine via an amide coupling agent (e.g., EDCI/HOBt) .
- Purification challenges : The compound’s lipophilic nature necessitates chromatographic techniques (e.g., silica gel column with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Impurities often arise from incomplete alkylation or residual coupling reagents .
Basic Question: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the chromenone core (e.g., characteristic δ 6.2–6.8 ppm for coumarin protons) and the N-benzyl-N-methyl group (δ 3.0–4.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ expected for C₂₅H₂₅NO₄).
- X-ray crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, though challenges include obtaining high-quality crystals due to flexible substituents .
Advanced Question: How can researchers resolve contradictory bioactivity data observed across different assays (e.g., in vitro vs. cell-based studies)?
Methodological Answer:
Contradictions may stem from:
- Solubility limitations : Use co-solvents (e.g., DMSO/PBS mixtures) with concentration validation via dynamic light scattering .
- Metabolic instability : Conduct stability assays in liver microsomes to identify degradation pathways .
- Off-target effects : Employ target-engagement assays (e.g., thermal shift assays) to confirm specificity .
Example: If anti-inflammatory activity in vitro does not translate to cell models, assess membrane permeability via PAMPA assays .
Advanced Question: What strategies optimize reaction yields for introducing the 2-methylallyloxy group without side-product formation?
Methodological Answer:
- Base selection : Use anhydrous K₂CO₃ instead of NaOH to minimize hydrolysis of the allyl bromide .
- Temperature control : Maintain 0–5°C during alkylation to suppress competing O-alkylation at other positions .
- Workup optimization : Quench with ice-water to precipitate unreacted starting material, followed by liquid-liquid extraction (ethyl acetate/water) .
Advanced Question: How can computational methods guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict interactions with targets like cyclooxygenase-2 (COX-2), focusing on the chromenone core’s hydrogen bonding with key residues .
- QSAR modeling : Train models on analogues (e.g., methoxybenzyl-substituted chromenones) to correlate substituent electronegativity with bioactivity .
- MD simulations : Assess stability of the allyloxy group in aqueous environments to prioritize derivatives with enhanced solubility .
Basic Question: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Degradation pathways : Hydrolysis of the allyloxy group under acidic/alkaline conditions; confirmed via forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C) .
- Storage recommendations : Store at −20°C in amber vials under argon to prevent photooxidation and moisture absorption .
- Stability monitoring : Use HPLC-UV at 254 nm to track degradation products monthly .
Advanced Question: How can researchers address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.01% Tween-80 .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles via emulsion-solvent evaporation; characterize size (DLS) and encapsulation efficiency (UV-Vis) .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 2-oxo position to enhance hydrophilicity .
Advanced Question: What crystallographic challenges arise during refinement of this compound’s structure, and how are they mitigated?
Methodological Answer:
- Disorder modeling : The 2-methylallyl group often exhibits positional disorder; use SHELXL’s PART and SUMP instructions to refine occupancies .
- Hydrogen bonding : Assign using SHELXH restraints and validate via Hirshfeld surface analysis .
- Data quality : Collect high-resolution data (≤1.0 Å) with synchrotron radiation to resolve electron density ambiguities .
Basic Question: What safety protocols are critical during synthesis due to reactive intermediates?
Methodological Answer:
- Allyl bromide handling : Use fume hoods and nitrile gloves; monitor air quality with real-time gas sensors .
- Waste disposal : Quench excess alkylating agents with 10% sodium thiosulfate before disposal .
- Thermal hazards : Employ jacketed reactors for exothermic steps (e.g., amide coupling) to prevent runaway reactions .
Advanced Question: How can proteomics identify off-target effects of this compound in complex biological systems?
Methodological Answer:
- Chemical proteomics : Use affinity-based probes (e.g., alkyne-tagged derivatives) for pull-down assays followed by LC-MS/MS identification .
- Phosphoproteomics : Treat cells with the compound and analyze kinase activity via TiO₂ enrichment of phosphorylated peptides .
- Data integration : Combine with STRING database analysis to map interacting pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
